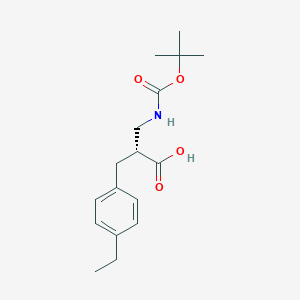
(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Alkylation: The Boc-protected amino acid is then alkylated with 4-ethylbenzyl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the 4-ethylbenzyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or thioethers.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid is unique due to the presence of the 4-ethylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2R)-2-[(4-ethylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-5-12-6-8-13(9-7-12)10-14(15(19)20)11-18-16(21)22-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChI Key |
LBIWKIAIYBNENP-CQSZACIVSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


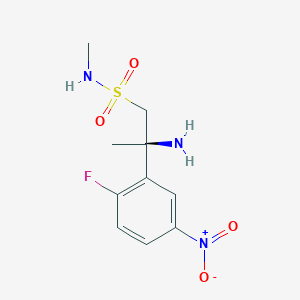
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)
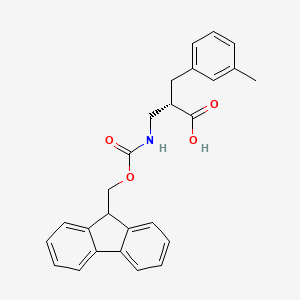

![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)

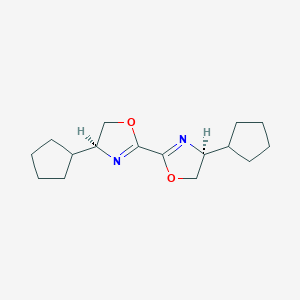
![Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-](/img/structure/B12942967.png)
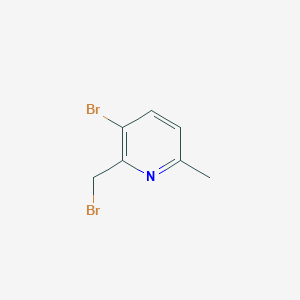
![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)

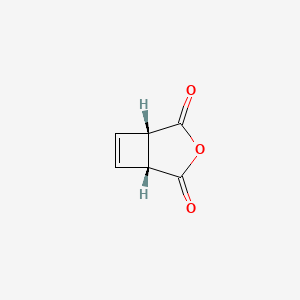
![2-(5-Methylpyridin-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12942994.png)
